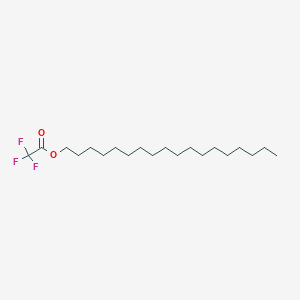Octadecyl 2,2,2-trifluoroacetate
CAS No.: 79392-43-1
Cat. No.: VC3760724
Molecular Formula: C20H37F3O2
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 79392-43-1 |
|---|---|
| Molecular Formula | C20H37F3O2 |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | octadecyl 2,2,2-trifluoroacetate |
| Standard InChI | InChI=1S/C20H37F3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19(24)20(21,22)23/h2-18H2,1H3 |
| Standard InChI Key | YZVKTRPQHJKFOD-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C(F)(F)F |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C(F)(F)F |
Introduction
Chemical Identity and Structure
Basic Chemical Information
Octadecyl 2,2,2-trifluoroacetate is characterized by the molecular formula C20H37F3O2 and has a molecular weight of 366.5018 g/mol . It is registered under CAS number 79392-43-1 and is identified by the IUPAC Standard InChIKey YZVKTRPQHJKFOD-UHFFFAOYSA-N . The compound consists of an octadecyl chain connected to a trifluoroacetate group, creating an ester with distinctive chemical properties.
Nomenclature and Alternative Names
The compound is known by several alternative names in scientific literature:
-
Octadecyl 2,2,2-trifluoroacetate (primary name)
-
1-Octadecanol, trifluoroacetate
-
Trifluoroacetic acid, n-octadecyl ester
-
Acetic acid, trifluoro-, octadecyl ester
Structural Identifiers
For precise identification in chemical databases and literature, the compound can be referenced using the following notations:
Analytical Characterization
Gas Chromatography Data
Octadecyl 2,2,2-trifluoroacetate has been extensively characterized using gas chromatography methods. The retention indices provide valuable data for analytical identification and purity assessment.
Kovats' Retention Indices - Non-polar Column (Isothermal)
| Column type | Active phase | Temperature (°C) | Retention Index | Reference | Comment |
|---|---|---|---|---|---|
| Packed | SE-30 | 140 | 2001 | Zarazir, Chovin, et al., 1970 | Chromosorb W; Column length: 2 m |
Kovats' Retention Indices - Polar Column (Isothermal)
| Column type | Active phase | Temperature (°C) | Retention Index | Reference | Comment |
|---|---|---|---|---|---|
| Packed | Carbowax 20M | 140 | 2121 | Zarazir, Chovin, et al., 1970 | Chromosorb W; Column length: 2 m |
Van Den Dool and Kratz Retention Indices - Non-polar Column (Temperature Ramp)
| Column type | Active phase | Retention Index | Reference | Comment |
|---|---|---|---|---|
| Capillary | 5% Phenyl methyl siloxane | 2008 | Zaikin, 2009 | 30 m/0.25 mm/0.25 μm, 15 K/min, 270°C @ 15 min; T start: 60°C |
Van Den Dool and Kratz Retention Indices - Non-polar Column (Custom Temperature Program)
| Column type | Active phase | Retention Index | Reference | Comment |
|---|---|---|---|---|
| Capillary | VF-5MS | 2006.3 | Zheng and White, 2008 | 30 m/0.25 mm/0.25 μm, He; Program: not specified |
These analytical parameters are crucial for the identification and quality control of the compound in laboratory settings.
Synthesis and Production
Synthetic Routes
Octadecyl 2,2,2-trifluoroacetate can be synthesized through the esterification of octadecanol with trifluoroacetic acid. This reaction typically requires appropriate catalysts and controlled reaction conditions to achieve high yields and purity.
Production Specifications
In commercial production settings, the compound is typically manufactured with specific quality control parameters to ensure consistency and reliability for research applications. Production specifications often include:
-
Purity testing using gas chromatography
-
Residue on ignition: typically ≤5.0%, ≤2.0%, or ≤1.0% depending on grade
-
Shelf-life validation: 1-2 years under recommended storage conditions
Research Applications
Laboratory and Analytical Uses
Octadecyl 2,2,2-trifluoroacetate is primarily utilized in research settings. Its applications span several scientific domains, including:
-
Organic synthesis research
-
Analytical chemistry
-
Materials science
-
Biological research
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume